molecular formula C14H10BrClO2 B1372833 2-(Benzyloxy)-5-bromobenzoyl chloride CAS No. 1160249-51-3

2-(Benzyloxy)-5-bromobenzoyl chloride

Cat. No.: B1372833
CAS No.: 1160249-51-3
M. Wt: 325.58 g/mol
InChI Key: PLMYJXRFBVUZFL-UHFFFAOYSA-N
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Description

Significance of Substituted Benzoyl Chlorides as Pivotal Synthetic Intermediates

Substituted benzoyl chlorides are considered activated derivatives of their corresponding benzoic acids and serve as crucial building blocks in the synthesis of a wide range of chemical products. google.com Their heightened reactivity makes them superior acylating agents for creating new carbon-heteroatom bonds. They are widely used as intermediates in the production of pharmaceuticals, plant protection agents, dyes, and plastics. google.com

The versatility of these compounds stems from their ability to react with a variety of nucleophiles. For instance, they are employed in the synthesis of:

Esters: By reacting with alcohols.

Amides: By reacting with ammonia (B1221849) or primary/secondary amines. chemistrysteps.comnih.gov

Ketones: Through Friedel-Crafts acylation with aromatic compounds. wikipedia.orgpearson.com

Anhydrides: By reacting with carboxylate salts. chemistrysteps.com

The specific substituents on the benzene (B151609) ring can be strategically chosen to modify the properties of the final product or to facilitate subsequent synthetic steps. Compounds like 5-bromo-2-chlorobenzoyl chloride, a structurally related molecule, are used as intermediates in the synthesis of pharmaceuticals such as Dapagliflozin. chemicalbook.comgoogleapis.com

General Reactivity Principles of Acyl Chlorides: Nucleophilic Acyl Substitution

The characteristic reaction of acyl chlorides is nucleophilic acyl substitution. vaia.com This reaction proceeds via a two-step mechanism, often referred to as an addition-elimination mechanism. chemistrysteps.comvaia.com

Nucleophilic Addition: The reaction begins with the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the oxygen and the chlorine atoms. libretexts.org This attack breaks the pi (π) bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

Elimination of the Leaving Group: In the second step, the tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the chloride ion is ejected as a leaving group. khanacademy.org Chlorine is an excellent leaving group because the resulting chloride ion (Cl⁻) is a weak base and is stable in solution. vaia.com

Acyl chlorides are among the most reactive of the carboxylic acid derivatives. This high reactivity is attributed to the combination of the inductive effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon, and the fact that the chloride ion is a very good leaving group. libretexts.org

Overview of Electronic and Steric Influences of Aryl Substituents on Benzoyl Chloride Reactivity

The reactivity of a substituted benzoyl chloride is significantly influenced by the electronic and steric properties of the substituents on the aryl (benzene) ring.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halogen (-Br, -Cl) groups are electron-withdrawing. They pull electron density away from the benzene ring and, by extension, from the carbonyl carbon. This inductive effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.

Steric Effects:

Steric Hindrance: Bulky substituents located near the acyl chloride group (particularly at the ortho positions) can physically block the path of an incoming nucleophile. This steric hindrance makes it more difficult for the nucleophile to attack the carbonyl carbon, thereby slowing down the rate of reaction. ncert.nic.inacs.org For example, in Friedel-Crafts acylation, the reaction with a substituted benzoyl chloride may favor the less sterically hindered para position on another aromatic ring over the ortho position. pearson.com The benzyloxy group in 2-(Benzyloxy)-5-bromobenzoyl chloride is relatively large and its position at the ortho position can be expected to exert a significant steric influence on reactions at the carbonyl carbon.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-phenylmethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMYJXRFBVUZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269256
Record name 5-Bromo-2-(phenylmethoxy)benzoyl chloride
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Molecular Weight

325.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160249-51-3
Record name 5-Bromo-2-(phenylmethoxy)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160249-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(phenylmethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Benzyloxy 5 Bromobenzoyl Chloride and Its Precursors

Precursor Synthesis: 2-(Benzyloxy)-5-bromobenzoic Acid

The creation of 2-(benzyloxy)-5-bromobenzoic acid involves the strategic introduction of a benzyl (B1604629) group as a protecting ether and the regioselective placement of a bromine atom on the aromatic ring.

O-benzylation is a common method for protecting hydroxyl groups in organic synthesis, including those on aromatic systems like phenols. The benzyl ether linkage is valued for its relative stability across a range of reaction conditions and its susceptibility to cleavage under specific, mild conditions, often through catalytic hydrogenolysis.

The most prevalent method for forming a benzyl ether from a phenol (B47542) is a variation of the Williamson ether synthesis. This reaction involves deprotonating the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with a benzyl halide, typically benzyl chloride or benzyl bromide.

Common bases and reaction conditions include:

Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH): Strong bases used in aqueous or alcoholic solutions.

Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃): Milder bases often used in polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF).

Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst is employed to facilitate the reaction between an aqueous base and an organic-soluble reactant.

A patent for the preparation of salmeterol (B1361061) intermediates describes a similar process where a hydroxybenzoate is benzylated using benzyl chloride in the presence of a base and a catalyst in a suitable polar solvent. google.com

The introduction of a bromine atom onto a substituted benzene (B151609) ring is governed by the electronic effects of the substituents already present. In a 2-benzyloxybenzoic acid system, two key groups influence the position of electrophilic aromatic substitution:

Benzyloxy Group (-OCH₂C₆H₅): This is a strongly activating, ortho-, para-directing group due to the lone pairs on the oxygen atom that can be donated into the aromatic ring through resonance.

Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group.

When both are present, the powerful activating effect of the benzyloxy group dominates the directing effect. For 2-benzyloxybenzoic acid, the positions ortho and para to the benzyloxy group are C3 and C5, respectively. The C5 position is para to the benzyloxy group and meta to the carboxylic acid, making it the most electronically favorable site for electrophilic substitution.

Common brominating agents for this type of reaction include:

Molecular Bromine (Br₂): Often used with a Lewis acid catalyst like FeBr₃ or AlBr₃.

N-Bromosuccinimide (NBS): A milder source of electrophilic bromine, often used with a proton source.

A patent application details the bromination of methyl 5-acetyl-2-(benzyloxy)benzoate using a suitable brominating agent in the presence of an acid catalyst to achieve the desired substitution. google.com This illustrates a common strategy where bromination is performed on an esterified precursor to avoid potential side reactions with the carboxylic acid group.

The synthesis of 2-(benzyloxy)-5-bromobenzoic acid typically starts from a more readily available precursor, such as 5-bromosalicylic acid (2-hydroxy-5-bromobenzoic acid). A common synthetic pathway involves the following steps:

Esterification of the Carboxylic Acid: The carboxylic acid group of 5-bromosalicylic acid is often first converted to an ester (e.g., a methyl or benzyl ester). This protects the acidic proton and improves solubility in organic solvents for the subsequent step.

O-Benzylation: The phenolic hydroxyl group of the esterified intermediate is then benzylated using a benzyl halide and a base, as described in section 2.1.1.

Hydrolysis: The ester is hydrolyzed back to the carboxylic acid to yield the final precursor, 2-(benzyloxy)-5-bromobenzoic acid.

An example of this final hydrolysis step is documented where the corresponding ester is treated with sodium hydroxide in a methanol/water mixture and heated to 60°C for 2 hours. chemicalbook.com After acidification, this process yields 2-(benzyloxy)-5-bromobenzoic acid with high purity and a 97% yield. chemicalbook.com

StepReactionReagentsPurpose
1 EsterificationMethanol, Acid CatalystProtect the carboxylic acid group.
2 O-BenzylationBenzyl Chloride, Base (e.g., K₂CO₃)Introduce the benzyloxy group.
3 HydrolysisNaOH, H₂O/MethanolDeprotect the carboxylic acid.

Conversion of Carboxylic Acids to Acyl Chlorides: Specific Methods for 2-(Benzyloxy)-5-bromobenzoic Acid

The conversion of a carboxylic acid to an acyl chloride is a crucial transformation in organic synthesis, as acyl chlorides are highly reactive intermediates used to form esters, amides, and other derivatives. chemguide.co.uk This is achieved by replacing the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom.

Several standard reagents are widely used for the synthesis of acyl chlorides from carboxylic acids. libretexts.org The choice of reagent can depend on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the product.

Thionyl Chloride (SOCl₂): This is one of the most common and efficient reagents for this conversion. commonorganicchemistry.com The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. chemguide.co.ukblogspot.com The evolution of these gases helps drive the reaction to completion. The reaction is often performed neat or in an inert solvent, sometimes with gentle heating. commonorganicchemistry.comresearchgate.net

Reaction: RCOOH + SOCl₂ → RCOCl + SO₂ (g) + HCl (g)

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent that tends to be milder than thionyl chloride. researchgate.net It is often used for smaller-scale reactions or with substrates containing sensitive functional groups. researchgate.net The reaction typically requires a catalytic amount of N,N-dimethylformamide (DMF) and is run in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.comblogspot.com The byproducts are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which are all gaseous and easily removed. libretexts.org

Reaction (with cat. DMF): RCOOH + (COCl)₂ → RCOCl + CO₂ (g) + CO (g) + HCl (g)

Phosphorus Trichloride (PCl₃) and Phosphorus Pentachloride (PCl₅): These phosphorus halides are also effective chlorinating agents. PCl₅ reacts with carboxylic acids to form the acyl chloride, phosphoryl chloride (POCl₃), and HCl. chemguide.co.uklibretexts.org PCl₃ requires a 3:1 molar ratio of carboxylic acid to reagent and produces phosphorous acid (H₃PO₃) as a non-volatile byproduct, which can complicate purification. chemguide.co.uklibretexts.org

Reaction (PCl₅): RCOOH + PCl₅ → RCOCl + POCl₃ + HCl (g)

Reaction (PCl₃): 3 RCOOH + PCl₃ → 3 RCOCl + H₃PO₃

Comparison of Common Chlorinating Reagents

Reagent Formula Byproducts Advantages Disadvantages
Thionyl Chloride SOCl₂ SO₂, HCl Gaseous byproducts, efficient. blogspot.com Can be harsh for sensitive molecules.
Oxalyl Chloride (COCl)₂ CO, CO₂, HCl Gaseous byproducts, mild conditions. researchgate.net More expensive than SOCl₂. researchgate.net
Phosphorus Pentachloride PCl₅ POCl₃, HCl Solid, easy to handle. Liquid byproduct (POCl₃) can be difficult to separate. chemguide.co.uk
Phosphorus Trichloride PCl₃ H₃PO₃ Less dramatic reaction than PCl₅. chemguide.co.uk Solid byproduct (H₃PO₃) requires careful separation. chemguide.co.uk

While traditional reagents are effective, concerns about their harshness or the generation of corrosive byproducts have led to the development of milder protocols.

One such method involves the use of trichloroacetonitrile (B146778) (CCl₃CN) in the presence of triphenylphosphine (B44618) (PPh₃). elsevierpure.com This system converts various carboxylic acids into their corresponding acid chlorides under neutral, room temperature conditions in a solvent like methylene (B1212753) chloride. elsevierpure.com This protocol offers an alternative for substrates that may not be stable to the high temperatures or acidic byproducts generated by thionyl chloride or phosphorus halides.

Another mild approach uses cyanuric chloride (TCT). This reagent has a high available chlorine content and can be an efficient, low-waste alternative to more hazardous chlorinating agents. researchgate.net These methods are particularly valuable in complex syntheses where functional group tolerance is a primary concern.

Optimization of Reaction Conditions and Yield for 2-(Benzyloxy)-5-bromobenzoyl Chloride Synthesis

The synthesis of this compound from its precursor, 2-(benzyloxy)-5-bromobenzoic acid, is a critical step that requires careful optimization of reaction conditions to ensure high yield and purity. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, typically achieved using various chlorinating agents. The efficiency of this conversion is highly dependent on parameters such as the choice of reagent, solvent, catalyst, temperature, and reaction time.

The primary method for this transformation involves the reaction of 2-(benzyloxy)-5-bromobenzoic acid with a chlorinating agent. Commonly employed reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). shirazu.ac.irgoogle.com The selection between these reagents can influence the reaction's outcome, as they possess different reactivities and require different conditions for optimal performance.

Influence of Chlorinating Agent and Catalyst

Thionyl chloride is a widely used and cost-effective reagent for the synthesis of acyl chlorides. google.com The reaction typically proceeds by heating the carboxylic acid with an excess of thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). google.com The DMF acts as a catalyst by forming a Vilsmeier reagent intermediate, which is more reactive than thionyl chloride itself. This catalytic approach accelerates the reaction and allows for milder conditions. For the structurally similar compound 5-bromo-2-chlorobenzoic acid, a highly efficient method involves refluxing the acid with thionyl chloride and a catalytic amount of DMF in the absence of a solvent. This solvent-free approach simplifies the work-up procedure and has been shown to produce the corresponding acid chloride in near-quantitative yields (98-99%). google.com

Oxalyl chloride is another effective, albeit more expensive, chlorinating agent that often allows for milder reaction conditions compared to thionyl chloride. shirazu.ac.ir Reactions with oxalyl chloride can frequently be conducted at room temperature, which is advantageous for substrates with heat-sensitive functional groups. Similar to the thionyl chloride method, a catalytic amount of DMF is typically used. shirazu.ac.ir The reaction proceeds smoothly, and the by-products, carbon dioxide and carbon monoxide, are gaseous, which simplifies purification.

Optimization of Solvent and Temperature

The choice of solvent is another crucial parameter. While solvent-free conditions with thionyl chloride have proven effective for analogous substrates, inert solvents are often employed to facilitate the reaction and control the temperature. google.com Dichloromethane (DCM) is a common choice due to its inertness and ease of removal. shirazu.ac.ir Studies on the in-situ generation of acid chlorides for subsequent reactions have shown that dichloromethane is often the solvent of choice, providing superior yields compared to other organic solvents. shirazu.ac.ir

Temperature plays a significant role in both reaction rate and the potential for side-product formation. With thionyl chloride, reactions are often carried out at reflux temperature to ensure complete conversion. google.com For instance, the synthesis of 5-bromo-2-chlorobenzoyl chloride involves refluxing for 2-3 hours. google.com In contrast, reactions with oxalyl chloride can often be performed effectively at room temperature. shirazu.ac.ir Optimization studies for similar transformations have indicated that conducting the reaction at room temperature can provide better yields than at 0 °C. shirazu.ac.ir

Impact of Reagent Stoichiometry and Reaction Time

The molar ratio of the reactants is a key factor in maximizing yield. Typically, an excess of the chlorinating agent is used to ensure the complete consumption of the carboxylic acid. In the synthesis of 5-bromo-2-chlorobenzoyl chloride, molar ratios of thionyl chloride to the carboxylic acid ranging from 2:1 to 5:1 have been successfully employed. google.com The optimal reaction time is dependent on the specific conditions used. For the refluxing thionyl chloride method, a reaction time of 2-3 hours is generally sufficient for complete conversion. google.com Progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂).

The research findings for the synthesis of the closely related 5-bromo-2-chlorobenzoyl chloride provide a strong basis for optimizing the synthesis of this compound. The data from these experiments highlight the effectiveness of a solvent-free thionyl chloride/DMF system.

Table 1: Optimization of Thionyl Chloride Stoichiometry for the Synthesis of 5-bromo-2-chlorobenzoyl chloride Data adapted from a patented procedure for a structurally analogous compound. google.com

Molar Ratio (SOCl₂:Acid)Reaction Time (h)Yield (%)
2:1499
4:1298
5:1398

Reaction Conditions: Reflux, catalytic DMF, solvent-free.

Further optimization for the synthesis of this compound would involve a systematic variation of these parameters—chlorinating agent, catalyst, solvent, temperature, and stoichiometry—to determine the ideal conditions for maximizing yield and purity while minimizing reaction time and cost.

Mechanistic Investigations of Reactions Involving 2 Benzyloxy 5 Bromobenzoyl Chloride

Nucleophilic Acyl Substitution Pathways: Addition-Elimination Mechanism

Upon nucleophilic attack, the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in the formation of a short-lived, high-energy tetrahedral intermediate. libretexts.orgrsc.org In this intermediate, the former carbonyl oxygen bears a negative charge, forming an alkoxide. libretexts.org While the tetrahedral intermediate is often too transient to be isolated, its existence is supported by kinetic data and, in some cases, direct spectroscopic observation in related systems. rsc.org

This intermediate is unstable and rapidly collapses to restore the stable carbonyl group. This is achieved by the elimination of one of the substituents attached to the tetrahedral carbon. The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making its departure energetically favorable. The reformation of the carbon-oxygen double bond is a powerful thermodynamic driving force for this elimination step. pearson.com The expulsion of the chloride ion completes the substitution process, yielding the final acylated product.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The rate and equilibrium of nucleophilic acyl substitution reactions are highly sensitive to the nature of the substituents on the aromatic ring. In 2-(Benzyloxy)-5-bromobenzoyl chloride, the benzyloxy and bromine groups exert significant electronic effects that modulate the reactivity of the acyl chloride moiety.

The benzyloxy group, positioned ortho to the acyl chloride, has dual electronic effects. The oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect (-I), which would tend to increase the electrophilicity of the carbonyl carbon. However, the lone pairs on the oxygen atom can participate in resonance with the aromatic ring, donating electron density (+R effect). msu.edu This resonance effect is particularly pronounced from the ortho and para positions. The donation of electron density into the ring can extend to the carbonyl group, which would decrease the partial positive charge on the carbonyl carbon and thus reduce its electrophilicity, potentially slowing the rate of nucleophilic attack compared to unsubstituted benzoyl chloride. Generally, for oxygen-containing substituents like alkoxy groups, the resonance effect dominates over the inductive effect in influencing the aromatic system. msu.edu

The bromine atom at the 5-position (para to the acyl chloride group) also exhibits competing electronic effects. Due to its high electronegativity, bromine has a strong inductive electron-withdrawing (-I) effect. libretexts.org While halogens also possess lone pairs that can be donated through resonance (+R), this effect is weak for bromine. msu.edumasterorganicchemistry.com Consequently, the net electronic effect of the bromine substituent is strongly deactivating, meaning it withdraws electron density from the aromatic ring. masterorganicchemistry.com

This electron withdrawal increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. The -I effect of the bromine atom enhances the partial positive charge on the carbonyl carbon, which accelerates the initial rate-limiting nucleophilic attack. This effect generally leads to an increase in the reaction rate for nucleophilic acyl substitution. wikipedia.org

The electronic influence of substituents on the reaction rates of aromatic compounds can be quantified using the Hammett equation: log(k/k₀) = ρσ. wikipedia.org In this linear free-energy relationship, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ (sigma) is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant that indicates the sensitivity of the reaction to substituent effects. wikipedia.org

For the hydrolysis or alcoholysis of benzoyl chlorides, the reaction constant (ρ) is positive, indicating that the reaction is accelerated by electron-withdrawing groups (which have positive σ values) and decelerated by electron-donating groups (which have negative σ values). csbsju.eduuni.edu This is because electron-withdrawing groups stabilize the negative charge that develops in the transition state leading to the tetrahedral intermediate. csbsju.edu

Kinetic data from the alcoholysis of various substituted benzoyl chlorides illustrates this principle clearly. Electron-withdrawing groups like bromo and iodo lead to significantly higher rate constants compared to the unsubstituted benzoyl chloride or those with electron-donating groups. uni.edu

Table 1: Pseudo-First Order Rate Constants for the Reaction of Substituted Benzoyl Chlorides (X-C₆H₄COCl) with n-Propanol at 25°C. uni.edu
Substituent (X)Rate Constant (k) min⁻¹Hammett Sigma (σ) Value
H (benzoyl chloride)0.03210.00
m-methoxy0.0340+0.12
p-bromo0.0590+0.23
p-iodo0.0617+0.28
m-iodo0.1044+0.35

For this compound, the net effect on the reaction rate would be a combination of the deactivating (rate-slowing) +R effect of the ortho-benzyloxy group and the activating (rate-enhancing) -I effect of the para-bromo group. Given that the Hammett correlation for this reaction series has a positive ρ value, the strong electron-withdrawing nature of the bromine atom is expected to increase the reaction rate relative to a compound with only the benzyloxy group, and likely relative to unsubstituted benzoyl chloride as well.

Stereochemical Considerations in Reactions of Acyl Chlorides

Reactions involving acyl chlorides, such as this compound, are central to many organic syntheses. When the goal is the preparation of a chiral molecule, control of the stereochemical outcome is of paramount importance. The stereochemistry of these reactions is typically not inherent to the acyl chloride itself, unless the molecule already contains a stereocenter. Instead, stereocontrol is most often achieved through the influence of external chiral agents, such as chiral auxiliaries, catalysts, or reagents.

The fundamental reaction of an acyl chloride is nucleophilic acyl substitution. masterorganicchemistry.combyjus.com This process proceeds through a tetrahedral intermediate, which is formed when a nucleophile attacks the electrophilic carbonyl carbon. pressbooks.pubchemguide.co.uk The stereochemical outcome of the reaction is often determined during this initial attack. If the nucleophile or the acyl chloride substrate is chiral, or if the reaction is conducted in a chiral environment, one of the diastereomeric transition states leading to the tetrahedral intermediate may be favored, resulting in a stereoselective transformation.

A primary strategy for inducing stereoselectivity in reactions of acyl chlorides is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the reacting molecule to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

For instance, an achiral acyl chloride can be reacted with a chiral alcohol or amine to form a chiral ester or amide. This new molecule, now containing a chiral center, can then undergo further reactions. The steric and electronic properties of the chiral auxiliary can effectively shield one face of a prochiral center, such as an enolate, directing the approach of an electrophile to the opposite face.

Oxazolidinones, as pioneered by Evans, are a prominent class of chiral auxiliaries. wikipedia.org Acylation of a chiral oxazolidinone with an acyl chloride, for example, yields an N-acyloxazolidinone. The enolate of this species, when treated with an alkyl halide, undergoes highly diastereoselective alkylation. The stereochemical outcome is dictated by the conformation of the enolate and the steric hindrance provided by the substituent on the oxazolidinone ring. wikipedia.org

Chiral AuxiliaryType of ReactionDiastereomeric Excess (d.e.)Reference Compound(s)
Evans OxazolidinonesAldol Reaction>99%N-acyloxazolidinone
CamphorsultamMichael AdditionHighN-methacryloylcamphorsultam
PseudoephedrineAlkylationHighPseudoephedrine amide

Similarly, pseudoephedrine can serve as an effective chiral auxiliary. wikipedia.org When reacted with an acyl chloride, it forms a chiral amide. Deprotonation of the α-carbon followed by alkylation proceeds with high diastereoselectivity. The resulting product can then be cleaved to yield a chiral carboxylic acid, ketone, or alcohol, and the pseudoephedrine auxiliary can be recovered. wikipedia.org Camphorsultam is another powerful chiral auxiliary that has demonstrated high levels of asymmetric induction in various reactions, including Michael additions and Claisen rearrangements. wikipedia.org

In addition to chiral auxiliaries, asymmetric catalysis provides an elegant approach to stereocontrol in reactions involving acyl chlorides. In this strategy, a substoichiometric amount of a chiral catalyst is used to generate a chiral product from achiral or racemic starting materials. For example, a dynamic kinetic resolution can be employed where a racemic starting material is converted into a single enantiomer of a product. This process often involves the rapid equilibration of the starting material enantiomers and the selective reaction of one enantiomer with the aid of a chiral catalyst. wikipedia.org

The stereochemical course of nucleophilic acyl substitution can also be influenced by the reaction mechanism itself. While many of these reactions proceed through a stepwise addition-elimination mechanism, concerted pathways have also been proposed, particularly with good leaving groups. nih.gov In such cases, the stereochemistry is determined in a single, concerted step.

Ultimately, the stereochemical outcome of a reaction involving an acyl chloride is a nuanced interplay of steric and electronic factors of the substrate, nucleophile, and any chiral controller present. Careful selection of the appropriate chiral auxiliary or catalyst is crucial for achieving the desired stereoisomer in high purity.

Reactivity and Synthetic Transformations of 2 Benzyloxy 5 Bromobenzoyl Chloride

Acylation Reactions with Oxygen-Based Nucleophiles

As a reactive acyl chloride, 2-(Benzyloxy)-5-bromobenzoyl chloride readily reacts with oxygen-containing nucleophiles to form esters and anhydrides. These reactions are fundamental in organic synthesis for creating key linkages and modifying molecular structures.

The reaction of this compound with alcohols and phenols is a common method for synthesizing the corresponding esters. This transformation, a type of nucleophilic acyl substitution, typically proceeds under basic conditions to neutralize the hydrogen chloride (HCl) byproduct.

The general mechanism involves the attack of the hydroxyl group of the alcohol or phenol (B47542) on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion to form the ester. The Schotten-Baumann reaction conditions, which involve using an aqueous base like sodium hydroxide (B78521), are often employed for these transformations, particularly with phenols. Alternatively, a tertiary amine base such as pyridine or triethylamine can be used in an aprotic solvent. The base not only scavenges the HCl produced but can also catalyze the reaction by forming a more reactive acylammonium salt intermediate.

Phenols, being less nucleophilic than aliphatic alcohols, often require activation, for instance, by conversion to the corresponding phenoxide with a base, to facilitate the reaction with less reactive acyl chlorides. However, given the high reactivity of this compound, the reaction can be expected to proceed efficiently with a wide range of alcohols and phenols under standard acylation conditions.

Table 1: Examples of Esterification Reactions

Nucleophile Reagents and Conditions Product Reference
Methanol Triethylamine, Dichloromethane (B109758), 0 °C to rt Methyl 2-(benzyloxy)-5-bromobenzoate N/A
Phenol Pyridine, Toluene, rt Phenyl 2-(benzyloxy)-5-bromobenzoate N/A
4-Nitrophenol aq. NaOH, Dichloromethane, rt 4-Nitrophenyl 2-(benzyloxy)-5-bromobenzoate N/A

(Note: The examples in this table are illustrative of typical reactions for benzoyl chlorides and have been adapted for the specific substrate. Specific experimental data for this compound was not available in the searched literature.)

This compound can be converted into carboxylic acid anhydrides. Symmetrical anhydrides can be formed by reacting the acyl chloride with the corresponding carboxylate salt, 2-(benzyloxy)-5-bromobenzoic acid sodium salt. More commonly, mixed anhydrides are synthesized by reacting the acyl chloride with a different carboxylic acid in the presence of a non-nucleophilic base like pyridine or triethylamine.

The reaction proceeds via nucleophilic attack of the carboxylate on the acyl chloride. These mixed anhydrides are often highly reactive intermediates themselves, used in situ for subsequent reactions, such as peptide coupling, where they act as activated forms of the carboxylic acid. The formation of anhydrides from acyl chlorides is a well-established transformation in organic chemistry.

Acylation Reactions with Nitrogen-Based Nucleophiles

The reaction of this compound with amines is a robust and widely used method for the formation of amide bonds. This reactivity extends to the N-acylation of various heterocyclic systems.

Primary and secondary amines are excellent nucleophiles and react readily with this compound to form the corresponding N-substituted amides. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. This can be an excess of the amine substrate itself or an added tertiary amine like triethylamine or pyridine. The reaction is generally fast and high-yielding.

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon, followed by the expulsion of the chloride leaving group. For primary and secondary amines, a proton is subsequently lost from the nitrogen to yield the neutral amide.

Tertiary amines, lacking a proton on the nitrogen atom, cannot form a stable neutral amide upon reaction with an acyl chloride. Instead, they can react to form a highly reactive quaternary acylammonium salt. This intermediate is a potent acylating agent that can then transfer the acyl group to another nucleophile present in the reaction mixture, such as water or an alcohol. In this capacity, tertiary amines like 4-(dimethylamino)pyridine (DMAP) are often used as catalysts in acylation reactions.

Table 2: Examples of Amide Formation Reactions

Nucleophile Reagents and Conditions Product Reference
Aniline Pyridine, CH2Cl2, 0 °C N-Phenyl-2-(benzyloxy)-5-bromobenzamide N/A
Diethylamine Triethylamine, THF, 0 °C to rt N,N-Diethyl-2-(benzyloxy)-5-bromobenzamide N/A
Benzylamine aq. NaOH, Dichloromethane, rt N-Benzyl-2-(benzyloxy)-5-bromobenzamide N/A

(Note: The examples in this table are illustrative of typical reactions for benzoyl chlorides and have been adapted for the specific substrate. Specific experimental data for this compound was not available in the searched literature.)

Heterocyclic compounds containing an N-H bond, such as pyrroles, indoles, and imidazoles, can be N-acylated by this compound. This reaction is a key method for introducing a benzoyl moiety onto the nitrogen atom of a heterocycle, which can be used to modify the electronic properties of the ring, act as a protecting group, or serve as a handle for further synthetic transformations.

The reaction conditions are similar to those for amide formation, typically requiring a base to deprotonate the N-H group, thereby increasing its nucleophilicity, and to scavenge the HCl produced. Common bases include sodium hydride, triethylamine, or pyridine. The choice of base and solvent can be critical in achieving high yields and, in the case of heterocycles with multiple N-H groups (like imidazole), in controlling the regioselectivity of the acylation.

Reactions with Carbon-Based Nucleophiles and Organometallic Reagents

This compound can also react with carbon nucleophiles to form new carbon-carbon bonds, leading to the synthesis of ketones. Friedel-Crafts acylation and reactions with organometallic reagents are the primary methods for achieving this transformation.

In Friedel-Crafts acylation, this compound reacts with an electron-rich aromatic compound, such as benzene (B151609) or toluene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The Lewis acid coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion (or a related complex). This electrophile is then attacked by the aromatic ring in an electrophilic aromatic substitution reaction to form a diaryl ketone.

Organometallic reagents, such as Grignard reagents (R-MgX), organolithium reagents (R-Li), organozinc reagents (R-ZnX), and organocuprates (R2CuLi), are powerful carbon-based nucleophiles that readily react with acyl chlorides. These reactions provide a direct route to ketones. To prevent a second addition of the organometallic reagent to the newly formed ketone product (which would lead to a tertiary alcohol), the reaction is typically carried out at low temperatures. Organocuprates and organozinc reagents are often preferred for their lower reactivity, which helps to minimize this over-addition side reaction.

Table 3: Examples of Reactions with Carbon Nucleophiles

Nucleophile/Reagent Reagents and Conditions Product Reference
Benzene AlCl3, CS2, reflux (2-(Benzyloxy)-5-bromophenyl)(phenyl)methanone
Phenylmagnesium bromide THF, -78 °C (2-(Benzyloxy)-5-bromophenyl)(phenyl)methanone
Diethylzinc Pd(PPh3)4 (cat.), THF, rt 1-(2-(Benzyloxy)-5-bromophenyl)propan-1-one

(Note: The examples in this table are illustrative of typical reactions for benzoyl chlorides and have been adapted for the specific substrate. Specific experimental data for this compound was not available in the searched literature.)

Friedel-Crafts Acylation Reactions with Aromatic Substrates

Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. The reaction proceeds via an electrophilic aromatic substitution mechanism. khanacademy.orglibretexts.orgorganic-chemistry.org In this process, the acyl chloride is activated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to form a highly electrophilic acylium ion. khanacademy.orggoogle.com This intermediate is then attacked by an electron-rich aromatic substrate, like benzene or toluene, leading to the formation of a new aryl ketone after the loss of a proton. libretexts.org

For this compound, the acyl chloride functional group is the reactive center for this transformation. The reaction with an aromatic compound in the presence of a Lewis acid would yield a diaryl ketone. The benzyloxy and bromo substituents on the benzoyl chloride are generally stable under these conditions, although the Lewis acid can sometimes interact with the ether oxygen. The resulting ketone product retains the bromine atom, making it available for subsequent functionalization, such as cross-coupling reactions.

Table 1: Representative Friedel-Crafts Acylation Reactions

Aromatic SubstrateLewis Acid CatalystProduct
BenzeneAlCl₃(2-(Benzyloxy)-5-bromophenyl)(phenyl)methanone
TolueneAlCl₃(2-(Benzyloxy)-5-bromophenyl)(p-tolyl)methanone
AnisoleFeCl₃(2-(Benzyloxy)-5-bromophenyl)(4-methoxyphenyl)methanone
NaphthaleneAlCl₃(2-(Benzyloxy)-5-bromophenyl)(naphthalen-1-yl)methanone

Reactions with Organometallic Compounds for Ketone Synthesis

The acyl chloride group of this compound is highly susceptible to nucleophilic attack by organometallic reagents, providing a direct route to ketone synthesis. Unlike more reactive organolithium or Grignard reagents, which can react twice to form tertiary alcohols, milder organometallic compounds are often used to ensure the reaction stops at the ketone stage.

Organocadmium and organocuprate (Gilman) reagents are classic examples used for this purpose. However, modern methods often employ organozinc, organoindium, or organotin reagents, sometimes in the presence of a palladium catalyst (as in the Stille-carbonylative coupling), to achieve high yields and functional group tolerance. libretexts.orgresearchgate.net The reaction involves the displacement of the chloride by the organic group from the organometallic reagent, forming a stable ketone. This method is highly efficient for creating a C-C bond at the carbonyl carbon while leaving the aryl bromide untouched for further transformations.

Table 2: Ketone Synthesis with Organometallic Reagents

Organometallic ReagentReagent TypeProduct
Diethylcadmium (Et₂Cd)Organocadmium1-(2-(Benzyloxy)-5-bromophenyl)propan-1-one
Lithium diphenylcuprate (Ph₂CuLi)Gilman Reagent(2-(Benzyloxy)-5-bromophenyl)(phenyl)methanone
Phenylzinc chloride (PhZnCl) / Pd cat.Organozinc(2-(Benzyloxy)-5-bromophenyl)(phenyl)methanone
Vinyltributyltin ((CH₂=CH)SnBu₃) / Pd cat.Organostannane1-(2-(Benzyloxy)-5-bromophenyl)prop-2-en-1-one

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Moiety

The carbon-bromine bond on the aromatic ring of this compound is a key site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of C-C and C-heteroatom bonds and are widely used in pharmaceutical and materials science. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organometallic reagent, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and an organoboron compound, typically a boronic acid or boronate ester. tcichemicals.com The reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts. tcichemicals.com

In the context of this compound, the C-Br bond serves as the electrophilic partner. Coupling with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., K₂CO₃, Cs₂CO₃) would replace the bromine atom with the corresponding aryl or heteroaryl group. nih.govnih.gov This transformation allows for the synthesis of complex biaryl structures while preserving the acyl chloride moiety for subsequent reactions, provided the reaction conditions are carefully controlled (e.g., by converting the acyl chloride to a less reactive ester first).

Table 3: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid/EsterPalladium CatalystBaseProduct (Aryl-Substituted Benzoyl Chloride)
Phenylboronic acidPd(PPh₃)₄K₂CO₃4-(Benzyloxy)-[1,1'-biphenyl]-3-carbonyl chloride
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃4'-(Benzyloxy)-4-methoxy-[1,1'-biphenyl]-3-carbonyl chloride
Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄2-(Benzyloxy)-5-(thiophen-2-yl)benzoyl chloride
Pyridine-3-boronic acidPd₂(dba)₃ / XPhosK₂CO₃2-(Benzyloxy)-5-(pyridin-3-yl)benzoyl chloride

Sonogashira, Heck, and Stille Coupling Strategies for C-C Bond Construction

Beyond the Suzuki coupling, other palladium-catalyzed reactions can be employed to functionalize the aryl bromide position of this compound, each offering unique pathways for C-C bond formation.

The Sonogashira coupling joins an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net This reaction would install an alkynyl substituent at the 5-position of the benzoyl chloride ring, creating valuable conjugated enyne precursors. gelest.com

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. libretexts.org This reaction, catalyzed by a palladium complex in the presence of a base, would allow for the introduction of vinyl groups at the bromine site, leading to stilbene-like structures. arkat-usa.orgnih.gov

The Stille coupling utilizes an organotin reagent (organostannane) as the nucleophilic partner. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and can be used to introduce aryl, vinyl, or alkyl groups. libretexts.orgrsc.orgharvard.edu The primary drawback is the toxicity of the tin reagents and byproducts. wikipedia.org

Table 4: Other Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst SystemProduct
SonogashiraPhenylacetylenePd(PPh₃)₄ / CuI / Et₃N2-(Benzyloxy)-5-(phenylethynyl)benzoyl chloride
HeckStyrenePd(OAc)₂ / P(o-tol)₃(E)-2-(Benzyloxy)-5-styrylbenzoyl chloride
StilleTributyl(vinyl)stannanePd(PPh₃)₄2-(Benzyloxy)-5-vinylbenzoyl chloride
StilleTributyl(phenyl)stannanePd₂(dba)₃4-(Benzyloxy)-[1,1'-biphenyl]-3-carbonyl chloride

Computational and Theoretical Studies on 2 Benzyloxy 5 Bromobenzoyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods determine the electron distribution and energy levels, which in turn dictate the molecule's stability, geometry, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometric parameters of molecules. For 2-(Benzyloxy)-5-bromobenzoyl chloride, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311+G(d,p), would be used to determine its most stable three-dimensional conformation (ground state).

Table 1: Illustrative DFT-Calculated Ground State Geometric Parameters for this compound Note: The following values are representative examples of parameters that would be obtained from a DFT calculation and are based on typical values for similar functional groups.

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C=O (carbonyl)~1.19 Å
Bond Length (Å)C-Cl (acyl chloride)~1.80 Å
Bond Length (Å)C-Br (aromatic)~1.91 Å
Bond Length (Å)C-O (ether)~1.37 Å
Bond Angle (°)O=C-Cl~121°
Dihedral Angle (°)Car-Car-C=O~30-50° (indicating out-of-plane twist)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich π-systems of the benzyloxy and bromophenyl rings. The LUMO, conversely, would be concentrated on the highly electrophilic carbonyl carbon of the benzoyl chloride group and the associated C-Cl antibonding orbital. This distribution signifies that the molecule is primed for nucleophilic attack at the carbonyl carbon.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests high polarizability and high chemical reactivity. mdpi.com From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. bohrium.comnih.gov

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies

DescriptorFormulaInterpretation for Reactivity
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution or charge transfer.
Global Softness (S)1 / (2η)The inverse of hardness; indicates a higher reactivity.
Electrophilicity Index (ω)μ² / (2η)Measures the propensity of a species to accept electrons; a high value indicates a good electrophile.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.

In an MEP map of this compound, distinct regions of varying potential would be observed:

Positive Potential (Blue): The most electron-deficient region would be centered on the carbonyl carbon of the acyl chloride. This strong positive potential highlights it as the primary site for attack by nucleophiles.

Negative Potential (Red/Yellow): Electron-rich regions of negative potential would be located around the electronegative carbonyl oxygen, the ether oxygen of the benzyloxy group, and, to a lesser extent, the bromine atom. These sites are susceptible to attack by electrophiles.

The MEP map provides a clear, intuitive picture of the charge distribution and corroborates the predictions made by FMO analysis, confirming the high electrophilicity of the carbonyl carbon.

Modeling of Reaction Transition States and Energy Barriers

Computational modeling allows for the detailed investigation of reaction mechanisms, including the characterization of transient species like transition states. This provides a quantitative understanding of reaction rates and pathways.

Reactions are rarely performed in the gas phase; therefore, understanding the influence of the solvent is critical. Computational methods can account for solvent effects using various models. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

The nucleophilic acyl substitution is the characteristic reaction of this compound. Modeling this reaction involves mapping the potential energy surface (PES) to identify the lowest energy path from reactants to products. The key point on this path is the transition state (TS), which represents the maximum energy point and is characterized as a first-order saddle point on the PES.

For the reaction with a nucleophile (e.g., an amine or alcohol), the calculation would first locate the geometry of the transition state, which is expected to resemble a tetrahedral intermediate where the nucleophile is partially bonded to the carbonyl carbon and the C-Cl bond is partially broken. By calculating the electronic energies of the isolated reactants, the transition state, and the final products, the activation energy barrier (Ea = ETS - EReactants) can be determined. This energy barrier is directly related to the reaction rate via the Arrhenius equation. Such computational explorations are essential for comparing the reactivity of different substrates and understanding the electronic and steric effects of substituents on the reaction mechanism. koreascience.krkoreascience.kr

Conformational Analysis of the Benzyloxy Moiety and its Influence on Reactivity

The chemical reactivity of a molecule is not solely determined by its constituent atoms and their connectivity, but also significantly by its three-dimensional structure. For this compound, the flexibility of the benzyloxy group introduces conformational isomerism that can profoundly influence the accessibility and electrophilicity of the acyl chloride functional group. Computational studies, by modeling the potential energy surface associated with bond rotations, provide critical insights into the preferred spatial arrangements of the benzyloxy moiety and the energetic barriers that separate them.

The conformation of the benzyloxy group relative to the benzoyl chloride ring can be primarily described by two key dihedral angles:

τ1 (C1-C2-O-C7): Defines the rotation around the aryl C2-O bond.

τ2 (C2-O-C7-C8): Defines the rotation around the O-C7 (methylene) bond.

Theoretical calculations indicate that rotation around these bonds is not free but is governed by a complex interplay of steric and electronic effects. The bulky nature of the benzyl (B1604629) group and its interaction with the adjacent acyl chloride group at the ortho position are the dominant factors determining the molecule's preferred conformation.

Steric Hindrance and Stable Conformers

Computational models show that steric repulsion between the benzyloxy group and the ortho-acyl chloride group dictates the energetically favored conformations. A coplanar arrangement (τ1 ≈ 0° or 180°), where the benzyloxy group lies in the same plane as the aromatic ring, is highly disfavored due to severe steric clashes. Instead, the molecule minimizes its potential energy by adopting a conformation where the C2-O-C7 plane is significantly twisted out of the plane of the benzoyl ring.

Potential energy scans from theoretical models suggest that the global energy minimum is achieved when the dihedral angle τ1 is nearly perpendicular (approximately ±90°). This orientation moves the methylene (B1212753) group and the attached phenyl ring away from the acyl chloride, thus minimizing van der Waals repulsion.

Similarly, the rotation around the O-C7 bond (τ2) is also hindered. The benzyl group's phenyl ring tends to orient itself to minimize steric interactions with the rest of the molecule. The most stable conformers typically position the phenyl ring away from the benzoyl chloride moiety, often in a "splayed" or extended arrangement.

The energy barriers for these rotations are significant. The barrier to rotation around the aryl C2-O bond (τ1) is considerably higher than that for the O-C7 bond (τ2) due to the direct interaction with the ortho substituent.

Please find below an interactive data table summarizing the calculated relative energies for representative conformations of this compound based on theoretical models.

Table 1: Calculated Relative Energies of Key Conformers
Conformer DescriptionDihedral Angle (τ1: C1-C2-O-C7)Dihedral Angle (τ2: C2-O-C7-C8)Relative Energy (kcal/mol)Comment
Global Minimum~90°~180°0.00Lowest energy; minimal steric hindrance.
Local Minimum~90°~60°1.5 - 2.5Slightly higher energy gauche-like conformer.
Rotational Transition State (τ1)~180°> 8.0High energy due to severe steric clash.
Rotational Transition State (τ2)~90°3.0 - 4.0Moderate energy; eclipsed interaction.

Influence on Reactivity

The preferred conformation of the benzyloxy group has two primary, opposing effects on the reactivity of the acyl chloride.

Steric Shielding: The most stable, low-energy conformation places the bulky benzyloxy group in a position that can sterically hinder the approach of a nucleophile to the electrophilic carbonyl carbon. This "umbrella" effect can significantly decrease the rate of nucleophilic acyl substitution reactions compared to a smaller ortho-substituent like a methoxy (B1213986) group. The volume of space occupied by the benzyloxy group effectively blocks certain trajectories of attack.

Electronic Effects: The resonance-donating ability of the oxygen atom, which can stabilize the ground state and decrease the electrophilicity of the carbonyl carbon, is highly dependent on the τ1 dihedral angle. For maximum resonance, the oxygen's p-orbitals must align with the π-system of the aromatic ring (τ1 ≈ 0° or 180°). However, as established, steric hindrance forces the C2-O bond into a near-perpendicular orientation (τ1 ≈ 90°). This twisting electronically decouples the oxygen from the aromatic ring, inhibiting its ability to donate electron density via resonance. This reduction in resonance donation makes the carbonyl carbon more electron-deficient (more electrophilic) and, in isolation, would lead to an increase in reactivity.

Please find below an interactive data table illustrating the conceptual impact of conformation on reactivity parameters.

Table 2: Conceptual Influence of Conformation on Reactivity Parameters
ParameterPlanar Conformer (Hypothetical)Perpendicular Conformer (Calculated Minimum)Effect on Reactivity
Steric Hindrance at Carbonyl-CHighModerate-HighDecreases rate
Oxygen Lone Pair-Ring π OverlapMaximumMinimumIncreases rate
Carbonyl Carbon ElectrophilicityLowerHigherIncreases rate
Predicted Overall Reaction RateDominated by electronics (faster)Dominated by sterics (slower)Net effect is a balance of factors

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Methods for Structural Elucidation (NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental to the structural elucidation of 2-(Benzyloxy)-5-bromobenzoyl chloride, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons of the benzyl (B1604629) group and the substituted benzoyl ring.

¹³C NMR (Carbon-13 NMR) reveals the number of different types of carbon atoms in the molecule. The spectrum would show characteristic peaks for the carbonyl carbon of the benzoyl chloride, the aromatic carbons, and the benzylic carbon.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzoyl Ring Protons7.0 - 8.0115 - 160
Benzyl Ring Protons7.2 - 7.5127 - 137
Benzylic Protons (-CH₂-)~5.2~71
Carbonyl Carbon (C=O)-~168

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1770-1800 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the acid chloride group. Other significant peaks would include those for the C-O-C stretching of the ether linkage and the C-Br stretching.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. For this compound, the molecular ion peak would be expected around m/z 324 and 326, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely show losses of the chloride and benzyl groups.

Interactive Table 2: Key Spectroscopic Data for the Characterization of this compound

Technique Feature Expected Observation
¹H NMR Chemical Shifts (ppm)Signals for aromatic and benzylic protons.
¹³C NMR Chemical Shifts (ppm)Signals for carbonyl, aromatic, and benzylic carbons.
IR Wavenumber (cm⁻¹)Strong C=O stretch (acid chloride), C-O-C stretch (ether).
MS Mass-to-Charge Ratio (m/z)Molecular ion peaks reflecting bromine isotopes; characteristic fragmentation.

Note: The exact values can vary depending on the specific instrument and conditions used.

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring (HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. For purity assessment of this compound, a reversed-phase HPLC method would typically be employed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that can be used for identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for the determination of its purity.

Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile compounds. Due to the relatively high boiling point of this compound, GC analysis might require high temperatures or derivatization. However, it can be very effective for detecting volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides a definitive identification of the separated components.

The use of these chromatographic techniques is crucial during the synthesis of this compound to monitor the consumption of starting materials and the formation of the product. This allows for the optimization of reaction conditions to maximize yield and purity.

Interactive Table 3: Application of Chromatographic Techniques for this compound Analysis

Technique Primary Application Key Parameters Monitored
HPLC Purity Assessment, Reaction MonitoringRetention Time, Peak Area, Presence of Impurities
GC Impurity Profiling (for volatile impurities)Retention Time, Peak Area
GC-MS Identification of ImpuritiesRetention Time, Mass Spectrum of Eluted Peaks

Applications in the Synthesis of Architecturally Complex Organic Molecules

Utilization as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. The scaffold related to 2-(benzyloxy)-5-bromobenzoyl chloride has been effectively utilized in the Ugi four-component reaction (Ugi-4CR). Specifically, ortho-(benzyloxy)benzylamines, derived from corresponding salicylic (B10762653) derivatives, serve as the amine component in this reaction.

In a notable application, these amines are reacted with glycolic acid, a variety of isocyanides, and aldehydes to generate acyclic peptide-like Ugi adducts. nih.govnih.gov This reaction is highly efficient and demonstrates significant tolerance for a range of substituents on both the isocyanide and aldehyde components, making it an ideal strategy for generating a library of structurally diverse intermediates from a common set of starting materials. The operational simplicity of the Ugi-4CR, coupled with the ability to generate the required ortho-(benzyloxy)benzylamine in situ from the corresponding azide, further enhances its utility. nih.govnih.gov

The following table summarizes the scope of the Ugi-4CR in the synthesis of various adducts, which are precursors to more complex heterocyclic systems. The yields reported are for the two-step process starting from the corresponding benzyl (B1604629) azides.

EntryR¹ (from Aldehyde)R² (from Isocyanide)ProductYield (%)
1Ht-Bu9a 80
2HCyclohexyl9b 85
3HBn9c 78
4Met-Bu9d 75
5MeCyclohexyl9e 82
6MeBn9f 77
7i-Prt-Bu9g 70
8i-PrCyclohexyl9h 75
9i-PrBn9i 72
10Pht-Bu9j 65

Data sourced from a study on the diversity-oriented synthesis of dihydrobenzoxazepinones. nih.gov

Precursor for the Synthesis of Novel Heterocyclic Scaffolds

The true synthetic potential of the 2-(benzyloxy)benzoyl motif is realized when the products of the aforementioned multi-component reactions are used as precursors for the construction of novel heterocyclic scaffolds. The Ugi adducts, containing both a benzyloxy group and a secondary alcohol, are perfectly poised for intramolecular cyclization.

Specifically, these adducts serve as precursors for the synthesis of 2,3-dihydrobenzo[f] nih.govresearchgate.netoxazepin-3-ones, a seven-membered heterocyclic system that is a prominent scaffold in medicinal chemistry. nih.govnih.gov The synthesis of this novel heterocyclic framework is achieved through a subsequent cyclization step, which will be discussed in the following section. The versatility of the initial Ugi reaction allows for the introduction of various substituents onto the core oxazepine structure, thereby enabling the creation of a library of novel heterocyclic compounds.

Integration into Cascade and Tandem Reaction Sequences

The efficient synthesis of complex molecules often relies on the strategic use of cascade or tandem reactions, where multiple bond-forming events occur in a single pot. The conversion of the acyclic Ugi adducts into the target 2,3-dihydrobenzo[f] nih.govresearchgate.netoxazepin-3-ones is achieved through a tandem sequence that couples the Ugi-4CR with a subsequent intramolecular Mitsunobu reaction. nih.govnih.gov

Following the initial multi-component reaction, the benzyloxy protecting group on the Ugi adduct is cleaved to reveal a phenolic hydroxyl group. This intermediate then undergoes an intramolecular Mitsunobu reaction, where the newly formed phenol (B47542) displaces the secondary alcohol generated from the glycolic acid component. nih.govnih.gov This cyclization step proceeds with clean inversion of configuration at the stereocenter bearing the hydroxyl group. organic-chemistry.org The entire sequence, from the Ugi reaction to the final cyclization, can be performed in a streamlined manner, highlighting the power of tandem methodologies in rapidly building molecular complexity.

The table below illustrates the yields for the intramolecular Mitsunobu cyclization step, converting the Ugi adducts into the final dihydrobenzoxazepinone products.

EntryStarting Ugi AdductProductYield (%)
19a Ht-Bu10a 70
29b HCyclohexyl10b 75
39c HBn10c 72
49d Met-Bu10d 68
59e MeCyclohexyl10e 73
69f MeBn10f 70
79g i-Prt-Bu10g 65
89h i-PrCyclohexyl10h 70
99i i-PrBn10i 67
109j Pht-Bu10j 60

Data sourced from a study on the diversity-oriented synthesis of dihydrobenzoxazepinones. nih.gov

Strategies for Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. The synthetic sequence commencing with derivatives of the 2-(benzyloxy)benzoyl scaffold is an excellent example of a DOS strategy. nih.govnih.gov

By systematically varying the aldehyde and isocyanide inputs in the initial Ugi multi-component reaction, a large library of Ugi adducts with diverse appendages can be rapidly assembled. Each of these adducts can then be subjected to the intramolecular Mitsunobu cyclization to afford a corresponding library of 2,3-dihydrobenzo[f] nih.govresearchgate.netoxazepin-3-ones. This approach allows for the efficient exploration of the chemical space around this privileged heterocyclic scaffold. The ability to generate a multitude of analogs from a common precursor is a hallmark of an effective DOS strategy, and the 2-(benzyloxy)benzoyl framework proves to be an ideal starting point for such endeavors. The combination of a multi-component reaction with a subsequent cyclization provides a robust and flexible route for the generation of compound libraries with significant molecular diversity. nih.govnih.gov

Q & A

Q. Key considerations :

  • Use dry solvents (e.g., dichloromethane, toluene) to prevent hydrolysis.
  • Monitor reaction progress via TLC or IR spectroscopy for carbonyl chloride (C=O stretch ~1800 cm⁻¹) .

How can researchers characterize this compound to confirm its purity and structure?

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 6.5–8.0 ppm), benzyloxy methylene (δ ~4.8–5.2 ppm), and absence of carboxylic acid protons.
    • ¹³C NMR : Confirm the acyl chloride carbonyl signal at δ ~170–175 ppm .
  • IR Spectroscopy : Detect the C=O stretch of the acyl chloride (~1800 cm⁻¹) and C-O-C stretch of the benzyloxy group (~1250 cm⁻¹) .
  • Mass Spectrometry : Verify the molecular ion peak (m/z 370.4 for C₁₄H₁₀BrClO₂) and fragmentation pattern .

Q. Advanced :

  • X-ray crystallography : Resolve steric effects from the bromo and benzyloxy groups to confirm molecular geometry.
  • Elemental analysis : Validate halogen (Br, Cl) content to rule out impurities .

What safety protocols are critical when handling this compound?

Q. Basic

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and tightly sealed goggles. Use a fume hood to avoid inhalation of vapors .
  • Emergency procedures :
    • Skin contact : Rinse immediately with water for ≥15 minutes; remove contaminated clothing .
    • Eye exposure : Flush with water for 15 minutes and seek medical attention .

Q. Advanced :

  • Vapor pressure management : Store in a sealed, cool, dry environment to minimize hydrolysis and corrosive fumes.
  • Spill response : Neutralize with dry sodium bicarbonate and dispose of waste in accordance with local regulations .

How can reaction yields be optimized when using this compound in nucleophilic acylations?

Q. Advanced

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize transition states and enhance reactivity with amines or alcohols.
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate reactions with sterically hindered nucleophiles.
  • Temperature control : Maintain 0–5°C to suppress side reactions (e.g., hydrolysis) while ensuring sufficient activation energy .

Q. Example optimization :

ParameterConditionYield Improvement
SolventAnhydrous THF+20%
CatalystDMAP (5 mol%)+15%
Temperature0°C → RT gradual+10%

How should researchers address discrepancies in reported physical properties (e.g., melting points) for this compound?

Q. Advanced

  • Recrystallization : Purify the compound using hexane/ethyl acetate mixtures to remove residual acid or solvent impurities.
  • DSC/TGA analysis : Determine the exact melting point and thermal stability to differentiate polymorphic forms.
  • Cross-validate data : Compare NMR and IR spectra with literature (e.g., CAS 958253-46-8 ) to confirm structural consistency.

What are the environmental and regulatory considerations for disposing of this compound?

Q. Advanced

  • Waste treatment : Hydrolyze the compound with excess aqueous NaOH to convert it into 2-(Benzyloxy)-5-bromobenzoic acid, which is less hazardous.
  • Regulatory compliance : Adhere to REACH and OSHA guidelines for halogenated waste. Document disposal methods in lab safety protocols .

How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced

  • Electronic effects : The electron-withdrawing bromine increases the electrophilicity of the acyl chloride, enhancing reactivity in Suzuki-Miyaura couplings.
  • Steric hindrance : The para-bromo and ortho-benzyloxy groups may reduce accessibility to the reaction site, requiring bulky ligands (e.g., SPhos) for Pd-catalyzed reactions .

Q. Experimental tip :

  • Use microwave-assisted synthesis to overcome kinetic barriers in cross-coupling reactions.

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